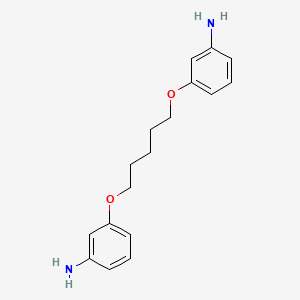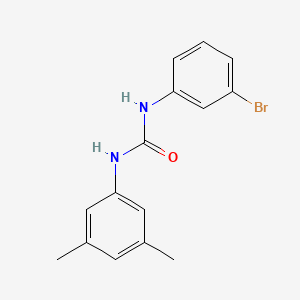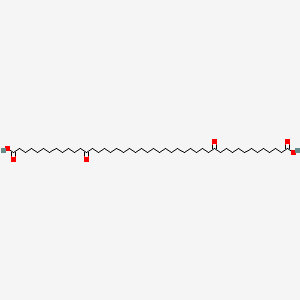
1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-クロロ-4-メチルフェニル)-3-(2,4,6-トリメチルフェニル)ウレアは、その独特の化学構造と特性で知られる合成有機化合物です。この化合物は、2つの芳香族環に結合したウレア部分の存在を特徴としており、そのうちの1つは塩素原子とメチル基で置換され、もう1つは3つのメチル基で置換されています。化合物の独特な構造は、科学研究や産業応用など、さまざまな分野で関心の対象となっています。
準備方法
1-(3-クロロ-4-メチルフェニル)-3-(2,4,6-トリメチルフェニル)ウレアの合成は、通常、3-クロロ-4-メチルアニリンと2,4,6-トリメチルフェニルイソシアネートの反応を伴います。反応は、目的の生成物の形成を確実にするために、制御された条件下で行われます。一般的な合成経路を以下に要約します。
3-クロロ-4-メチルアニリンと2,4,6-トリメチルフェニルイソシアネートの反応: このステップは、イソシアネートに対するアミン基の求核攻撃を伴い、ウレア結合の形成につながります。
反応条件: 反応は通常、ジクロロメタンまたはトルエンなどの不活性溶媒中で、0〜25°Cの温度範囲で行われます。反応混合物は、出発物質が目的の生成物に完全に変換されるまで、数時間撹拌されます。
精製: 粗生成物は、再結晶またはカラムクロマトグラフィーなどの手法を使用して精製して、純粋な化合物を得ます。
工業生産方法は、同様の合成経路を使用する場合がありますが、連続フロー反応器や自動精製システムの使用など、大規模生産に最適化されています。
化学反応の分析
1-(3-クロロ-4-メチルフェニル)-3-(2,4,6-トリメチルフェニル)ウレアは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。酸化は通常、メチル基で起こり、カルボン酸の形成につながります。
還元: この化合物の還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実現できます。還元はウレア部分を狙う可能性があり、アミンの形成につながります。
置換: 芳香環の塩素原子は、アミンやチオールなどの求核剤と求核置換反応を起こし、置換誘導体の形成につながります。
一般的な試薬と条件: 反応は通常、ジクロロメタンまたはエタノールなどの有機溶媒中で、制御された温度と圧力条件下で行われます。
これらの反応から形成される主要な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生み出し、置換反応はさまざまな置換誘導体を生み出す可能性があります。
科学的研究の応用
1-(3-クロロ-4-メチルフェニル)-3-(2,4,6-トリメチルフェニル)ウレアは、次のような幅広い科学研究における応用を持っています。
化学: この化合物は、より複雑な有機分子の合成における構成要素として使用されます。その独自の構造は、新しい材料や触媒の開発において貴重な中間体となっています。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物学的活性について研究されています。研究者は、作用機序を理解するために、生物学的標的との相互作用を調査しています。
医学: この化合物は、潜在的な治療的応用について探索されています。その誘導体は、さまざまな病気の治療のための薬候補として開発される可能性があります。
産業: この化合物は、特殊化学品や材料の製造に使用されています。その独自の特性は、コーティング、接着剤、ポリマーなどの用途に適しています。
作用機序
1-(3-クロロ-4-メチルフェニル)-3-(2,4,6-トリメチルフェニル)ウレアの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、次のメカニズムによってその効果を発揮する可能性があります。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用し、それらの活性を調節する可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん作用につながる可能性があります。
関連する経路: この化合物は、シグナル伝達経路、代謝経路、遺伝子発現など、さまざまな細胞経路に影響を与える可能性があります。これらの経路に対するその影響は、細胞機能と応答の変化につながる可能性があります。
類似化合物との比較
1-(3-クロロ-4-メチルフェニル)-3-(2,4,6-トリメチルフェニル)ウレアは、次のような他の類似化合物と比較することができます。
1-(3-クロロ-4-メチルフェニル)-3-フェニルウレア: この化合物は、類似の構造を持っていますが、2番目の芳香族環にトリメチル置換がありません。トリメチル基がないため、化学的および生物学的特性が異なる場合があります。
1-(3-クロロ-4-メチルフェニル)-3-(2,4-ジメチルフェニル)ウレア: この化合物は、類似の構造を持っていますが、2番目の芳香族環にメチル基が2つしかありません。メチル基が少なくなることで、反応性や分子標的との相互作用に影響を与える可能性があります。
1-(3-クロロ-4-メチルフェニル)-3-(4-メチルフェニル)ウレア: この化合物は、類似の構造を持っていますが、2番目の芳香族環にメチル基が1つだけです。立体障害が減ることで、化学的および生物学的特性に影響を与える可能性があります。
1-(3-クロロ-4-メチルフェニル)-3-(2,4,6-トリメチルフェニル)ウレアの独自性は、その特定の置換パターンにあり、そのアナログと比較して、独特の化学的および生物学的特性を付与しています。
特性
分子式 |
C17H19ClN2O |
|---|---|
分子量 |
302.8 g/mol |
IUPAC名 |
1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C17H19ClN2O/c1-10-7-12(3)16(13(4)8-10)20-17(21)19-14-6-5-11(2)15(18)9-14/h5-9H,1-4H3,(H2,19,20,21) |
InChIキー |
JSQYUCUEELBJJD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2C)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)








![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)
![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)



